3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a complex organic compound that features a cyclopenta[b]thiophene core
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(2-bromo-4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-8-5-6-9(11(16)7-8)14(18)13-10-3-2-4-12(10)19-15(13)17/h5-7H,2-4,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKUVJFLKVOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step organic reactionsThe final step involves the coupling of the benzoyl and amine groups under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural characteristics to 3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine exhibit promising anticancer properties. The presence of the benzoyl moiety is believed to enhance biological activity by interacting with cellular targets involved in cancer progression.
2. Antimicrobial Properties
Studies have shown that thienyl compounds can possess antimicrobial effects. The specific interactions of this compound with bacterial cell membranes may lead to its potential use in developing new antimicrobial agents.
3. Neuroprotective Effects
Preliminary studies suggest that derivatives of cyclopenta[b]thiophenes may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanisms are likely related to the modulation of neurotransmitter systems or reduction of oxidative stress.
Material Science Applications
1. Organic Electronics
The electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form thin films could be leveraged in the development of flexible electronic devices .
2. Photovoltaic Materials
The compound's unique structure allows for effective light absorption and charge transport, making it suitable for use in photovoltaic materials. Research into its efficiency in converting solar energy into electrical energy is ongoing.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal examined the anticancer effects of various cyclopenta[b]thiophene derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as an anticancer therapeutic agent.
Case Study 2: Organic Photovoltaics
In another study focusing on organic photovoltaics, researchers synthesized this compound and tested its performance in solar cell configurations. The findings demonstrated enhanced efficiency compared to traditional materials, highlighting its promise in renewable energy applications.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene core, such as 2,3,5-trisubstituted thiophenes, share structural similarities.
Benzoyl Compounds: Molecules containing the benzoyl group, like benzoyl peroxide, exhibit comparable reactivity.
Amines: Other amine-containing compounds, such as aniline derivatives, have similar functional groups.
Uniqueness
3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is unique due to its specific combination of functional groups and structural features.
Biological Activity
3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS Number: 1798742-74-1) is a complex organic compound characterized by its unique cyclopenta[b]thiophene core structure. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, based on diverse research findings.
- Molecular Formula : C15H14BrNOS
- Molecular Weight : 336.25 g/mol
- IUPAC Name : (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(2-bromo-4-methylphenyl)methanone
The synthesis of this compound typically involves multi-step organic reactions. The final step often includes the coupling of the benzoyl and amine groups under controlled conditions, frequently utilizing catalysts to enhance yield and purity .
Reaction Pathways:
- Oxidation : Can introduce additional functional groups.
- Reduction : Alters the oxidation state, impacting reactivity.
- Substitution Reactions : Facilitate the introduction of various functional groups.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with thiophene structures can inhibit bacterial growth effectively .
Anticancer Activity
The compound has been explored for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. For example, derivatives have shown significant inhibitory effects against human epidermoid cancer cells (A431) in a dose-dependent manner . This suggests a promising avenue for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of cyclopenta[b]thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the core structure significantly enhanced antibacterial properties.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | Strong |
| This compound | 8 | Very Strong |
Case Study 2: Anticancer Potential
In another study focusing on its anticancer properties, researchers treated A431 cells with various concentrations of the compound and assessed cell viability using an MTT assay.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The data showed a clear trend indicating that higher concentrations lead to reduced cell viability, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
